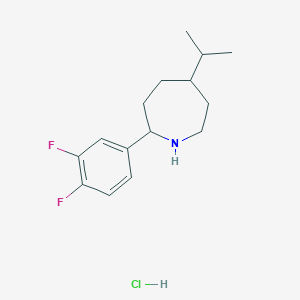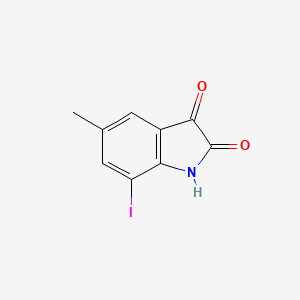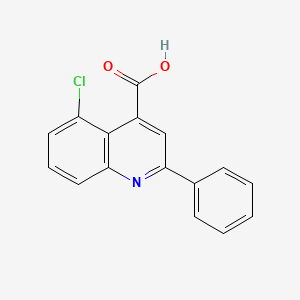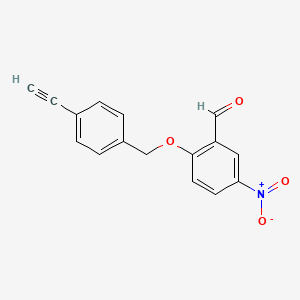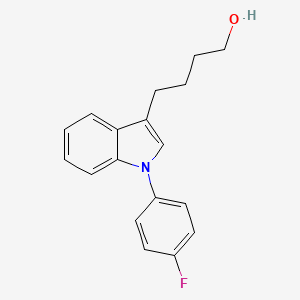![molecular formula C15H21NO2S B15063689 Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 336784-74-8](/img/structure/B15063689.png)
Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The aziridine ring is known for its high ring strain, making it a reactive intermediate in various chemical reactions. The presence of the tosyl group (p-toluenesulfonyl) enhances the stability of the aziridine ring and makes it a valuable building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
2-Cyclohexyl-1-tosylaziridine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with p-toluenesulfonyl chloride to form the corresponding tosylamide. This intermediate is then treated with a base, such as sodium hydride or potassium tert-butoxide, to induce cyclization and form the aziridine ring.
Another method involves the use of aziridination reactions, where a cyclohexyl-substituted alkene is treated with a nitrene source, such as iodosobenzene diacetate and p-toluenesulfonamide, in the presence of a catalyst like rhodium or copper. This reaction leads to the formation of 2-Cyclohexyl-1-tosylaziridine through a [2+1] cycloaddition mechanism .
Industrial Production Methods
Industrial production of 2-Cyclohexyl-1-tosylaziridine typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 2-Cyclohexyl-1-tosylaziridine suitable for various applications.
化学反应分析
Types of Reactions
2-Cyclohexyl-1-tosylaziridine undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonyl aziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into corresponding amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. Typical conditions involve the use of solvents like dichloromethane or tetrahydrofuran and mild bases such as triethylamine.
Oxidation: Reagents like m-chloroperbenzoic acid or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in the presence of phase transfer catalysts.
Major Products Formed
Nucleophilic Ring Opening: Substituted amines, alcohols, and thiols.
Oxidation: Sulfonyl aziridines and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Azides, cyanides, and other substituted derivatives.
科学研究应用
2-Cyclohexyl-1-tosylaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.
Industry: 2-Cyclohexyl-1-tosylaziridine is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2-Cyclohexyl-1-tosylaziridine involves its reactivity as an aziridine. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. The presence of the tosyl group stabilizes the intermediate formed during these reactions, allowing for the formation of various products. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
- 2-Methyl-1-tosylaziridine
- 2-Phenyl-1-tosylaziridine
- 2-Benzyl-1-tosylaziridine
Uniqueness
2-Cyclohexyl-1-tosylaziridine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions. The cyclohexyl group also affects the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science.
属性
CAS 编号 |
336784-74-8 |
|---|---|
分子式 |
C15H21NO2S |
分子量 |
279.4 g/mol |
IUPAC 名称 |
2-cyclohexyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H21NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 |
InChI 键 |
BTJYPSWDXLYTKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


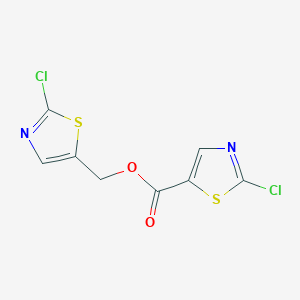
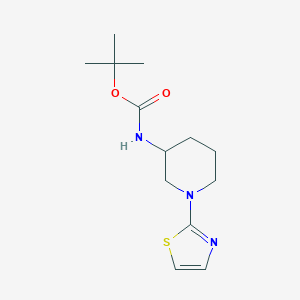

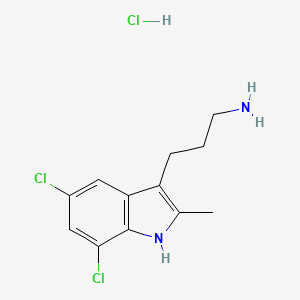
![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)

